4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one
Description
Desmethoxyyangonin (DMY) is a naturally occurring kavalactone derived from Piper methysticum (kava), a plant traditionally used for its anxiolytic and sedative properties . Structurally, it is characterized by a 4-methoxy-6-styryl-2-pyrone backbone, differing from yangonin by the absence of a methoxy group at the 4-position of the phenyl ring . DMY is one of the six major kavalactones, accounting for ~5–10% of the total kavalactone content in kava extracts .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-(2-phenylethenyl)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860158 | |
| Record name | 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952-41-6 | |
| Record name | Desmethoxyyagonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyyangonin involves several steps, starting from basic organic compounds. One common method involves the condensation of 4-methoxy-2H-pyran-2-one with styrene under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of demethoxyyangonin often involves the extraction of kavalactones from the rhizomes of Piper methysticum. The extraction process includes grinding the rhizomes, followed by solvent extraction using ethanol or acetone . The extract is then purified through various chromatographic techniques to isolate demethoxyyangonin.
Chemical Reactions Analysis
Types of Reactions
Demethoxyyangonin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Anti-Inflammatory Properties
Desmethoxyyangonin has been extensively studied for its anti-inflammatory effects. Research indicates that DMY can significantly inhibit inflammation induced by lipopolysaccharide (LPS) in murine macrophages. A study demonstrated that DMY effectively reduced the activation and proliferation of T cells and various pro-inflammatory mediators in vitro. In vivo experiments showed that DMY pretreatment improved survival rates in mice suffering from LPS/D-galactosamine-induced fulminant hepatitis by inhibiting aminotransferase activities and reducing inflammatory cell infiltration in liver tissues .
Key Findings:
- Inhibition of Pro-inflammatory Mediators: DMY inhibited nitric oxide (NO) production and expression of inducible nitric oxide synthase (iNOS) in macrophages .
- Mechanistic Insights: The protective effects against LPS-induced damage were linked to the modulation of IKK/NFκB and Jak2/STAT3 signaling pathways .
Hepatoprotective Effects
The hepatoprotective properties of desmethoxyyangonin have been highlighted in studies focusing on liver damage models. DMY has shown promise in mitigating acute hepatic injuries caused by various toxins. In a specific study, it was observed that DMY significantly reduced liver damage markers and improved metabolic profiles in mice exposed to hepatotoxic agents .
Case Study:
- Model: Mice treated with LPS/D-GalN exhibited severe liver damage.
- Results: DMY treatment led to a 90% survival rate compared to 40% in untreated controls, showcasing its potential as a therapeutic agent for liver protection .
Pharmacological Mechanisms
Research has indicated that desmethoxyyangonin interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been shown to induce CYP3A23 expression in rat hepatocytes, suggesting its role as a modulator of drug metabolism pathways . This property could have implications for understanding drug interactions and enhancing therapeutic efficacy.
Mechanism Insights:
- CYP Enzyme Induction: DMY was found to markedly induce CYP3A23 expression, potentially affecting the metabolism of co-administered drugs .
Neuropharmacological Effects
Desmethoxyyangonin's neuropharmacological effects have also been explored, particularly concerning its lipid solubility and brain penetration capabilities. Studies have shown that after administration, DMY reaches significant concentrations in brain tissue, which may contribute to its psychoactive properties observed with other kavalactones .
Findings on Brain Penetration:
- Rapid Uptake: DMY demonstrated slower elimination rates compared to other kavalactones, indicating prolonged effects within the brain .
Potential Applications in Biotechnology
Beyond pharmacological applications, desmethoxyyangonin has potential uses in biotechnology for diagnosing and phenotyping plants. Its role in evaluating genetically modified crops highlights its versatility beyond traditional medicinal applications .
Mechanism of Action
Demethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine and other neurotransmitters . By inhibiting MAO-B, demethoxyyangonin increases the levels of dopamine in the brain, which may contribute to its attention-promoting and mood-enhancing effects . Additionally, it has been shown to modulate GABAergic neurotransmission, further contributing to its calming effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Anthelmintic Activity
DMY and yangonin are structurally similar kavalactones, differing only in the presence (yangonin) or absence (DMY) of a methoxy group at the 4-position of the phenyl ring. This structural distinction correlates with differences in potency against Haemonchus contortus larvae:
| Compound | IC50 (µM) for Larval Development Inhibition | Reference |
|---|---|---|
| Desmethoxyyangonin | 31.7 (purchased) / 37.1 (synthesized) | |
| Yangonin | 23.7 (purchased) / 15.0 (synthesized) | |
| Dihydrokavain | 207.6 |
Yangonin is more potent than DMY, suggesting the methoxy group enhances anthelmintic activity. Both induce a lethal "evisceration" phenotype in larvae, but DMY requires longer exposure (30 hours) to achieve this effect .
Cytochrome P450 Enzyme Induction
DMY and dihydromethysticin are unique among kavalactones in their ability to induce CYP3A23 (7-fold induction in rat hepatocytes). Other kavalactones (e.g., kavain, methysticin) show negligible activity. Synergistic effects are observed when DMY is combined with other kavalactones, though the mechanism is likely PXR-independent .
| Compound | CYP3A23 Induction (Fold) | CYP1A1 Induction (AhR-dependent) | Reference |
|---|---|---|---|
| Desmethoxyyangonin | ~7 | No | |
| Dihydromethysticin | ~7 | Yes | |
| Yangonin | No | No |
MAO-B Inhibition
DMY is a selective, reversible MAO-B inhibitor with 30-fold higher affinity for MAO-B (Ki = 31 nM) than MAO-A (Ki = 922 nM). This contrasts with non-selective MAO inhibitors like methysticin or kavain, which lack such specificity .
| Compound | MAO-B Ki (nM) | MAO-A Ki (nM) | Selectivity Ratio (MAO-B/MAO-A) |
|---|---|---|---|
| Desmethoxyyangonin | 31 | 922 | 30:1 |
| Methysticin | ~1000* | ~1000* | 1:1 |
| Kavain | ~1000* | ~1000* | 1:1 |
*Estimated based on lack of reported selectivity .
Anti-inflammatory Effects
DMY and yangonin both mitigate liver inflammation but via distinct pathways:
- DMY : Attenuates LPS/D-GalN-induced hepatitis by inhibiting NF-κB and STAT3 signaling .
- Yangonin : Activates the Farnesoid X receptor (FXR) to reduce estrogen-induced cholestasis .
| Compound | Anti-inflammatory Target | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Desmethoxyyangonin | STAT3/NF-κB | 10 | |
| Yangonin | FXR | 20 |
Pharmacokinetics
DMY exhibits slower brain elimination compared to yangonin and dihydrokavain, though its uptake is lower :
| Compound | Max Brain Concentration (ng/mg) | Elimination Half-life |
|---|---|---|
| Desmethoxyyangonin | 10.4 ± 1.5 | Slow |
| Yangonin | 1.2 ± 0.3 | Moderate |
| Dihydrokavain | 64.7 ± 13.1 | Rapid |
Structural and Functional Insights
- Conversely, yangonin’s methoxy group may improve anthelmintic potency by increasing lipophilicity .
- Synergistic Effects : DMY’s CYP3A23 induction is amplified by co-administration with dihydromethysticin, suggesting cooperative binding to regulatory elements .
Biological Activity
Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, which has garnered attention for its diverse biological activities, particularly in the fields of immunology and neuropharmacology. This article provides a comprehensive overview of the biological activity of DMY, including its effects on inflammation, immune response modulation, and potential therapeutic implications for neurodegenerative diseases.
Chemical Structure and Properties
Desmethoxyyangonin is classified as a kavalactone, a group of compounds known for their psychoactive and medicinal properties. Its chemical structure is characterized by a lactone ring and various functional groups that contribute to its biological activity.
1. Anti-inflammatory Effects:
Research has demonstrated that DMY exhibits significant anti-inflammatory properties. A study reported that DMY effectively inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in murine macrophages stimulated by lipopolysaccharide (LPS). This inhibition suggests that DMY may modulate inflammatory responses by targeting key signaling pathways involved in macrophage activation .
2. Immunomodulatory Activity:
DMY has been shown to inhibit T cell proliferation and activation ex vivo. In vitro studies indicated that DMY reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages upon LPS stimulation. These findings highlight DMY's potential as an immunomodulatory agent, which could be beneficial in treating autoimmune diseases or conditions characterized by excessive inflammation .
3. Neuroprotective Properties:
In addition to its anti-inflammatory effects, DMY has demonstrated selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. In vitro assays indicated that DMY binds preferentially to MAO-B compared to MAO-A, suggesting its potential therapeutic significance in neuroprotection through modulation of neurotransmitter levels .
Table 1: Summary of Biological Activities of Desmethoxyyangonin
Case Studies
Case Study 1: Hepatoprotective Effects
In a murine model of fulminant hepatitis induced by LPS and D-galactosamine, DMY administration significantly reduced liver damage markers and improved survival rates compared to untreated controls. This study underscored the hepatoprotective potential of DMY, suggesting it may be a candidate for further development in liver disease therapies .
Case Study 2: Neuroprotection in Neurodegenerative Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents revealed that DMY could mitigate cell death and preserve neuronal function. The compound's ability to inhibit MAO-B suggests a mechanism through which it may protect against oxidative stress-related damage observed in neurodegenerative diseases .
Q & A
Q. Methodological Focus
- Use recombinant human MAO-B in vitro assays with kynuramine as a substrate, quantifying 4-hydroxyquinoline formation via fluorescence .
- Confirm reversibility by pre-incubating desmethoxyyangonin with MAO-B, followed by dialysis to assess enzyme activity recovery .
- Document protocols rigorously, adhering to guidelines from journals like Beilstein Journal of Organic Chemistry (e.g., detailing buffer conditions, incubation times) .
How should researchers resolve contradictions in desmethoxyyangonin’s effects when combined with other kavalactones?
Q. Data Contradiction Analysis
- Conduct systematic interaction studies using fractional inhibitory concentration (FIC) indices to classify synergism, additivity, or antagonism.
- Perform dose-response matrix assays (e.g., 3D surface plots) to map combined effects on targets like CYP2B6 or MAO-B .
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate preclinical data and identify consensus mechanisms .
What are best practices for documenting experimental procedures involving desmethoxyyangonin to ensure reproducibility?
Q. Methodological Focus
- Primary manuscript : Limit experimental details to essential steps (e.g., "desmethoxyyangonin was dissolved in DMSO at 10 mM").
- Supplementary materials : Include full protocols (e.g., HPLC gradients, NMR acquisition parameters) and raw data (e.g., chromatograms, spectra) .
- Reference standards : Cite batch-specific CoA data (e.g., ChromaDex Lot# CDXP-17-00146) to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
